molecular formula C6H12N2O5 B14702245 Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- CAS No. 27371-39-7

Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)-

Cat. No.: B14702245
CAS No.: 27371-39-7
M. Wt: 192.17 g/mol
InChI Key: VAXPNCPKNFMKCI-UHFFFAOYSA-N
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Description

Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of glycine, a simple amino acid, modified with hydroxycarbamoyl and hydroxyethyl groups. These modifications can potentially alter its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- typically involves the following steps:

    Starting Materials: Glycine, formaldehyde, and hydroxylamine.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium under controlled pH conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydroxycarbamoyl group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound can be used to study enzyme-substrate interactions and protein modifications.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The hydroxycarbamoyl and hydroxyethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)glycine: Similar structure but lacks the hydroxycarbamoyl group.

    N-(Carbamoylmethyl)glycine: Similar structure but lacks the hydroxyethyl group.

Uniqueness

Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- is unique due to the presence of both hydroxycarbamoyl and hydroxyethyl groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

27371-39-7

Molecular Formula

C6H12N2O5

Molecular Weight

192.17 g/mol

IUPAC Name

2-[[2-(hydroxyamino)-2-oxoethyl]-(2-hydroxyethyl)amino]acetic acid

InChI

InChI=1S/C6H12N2O5/c9-2-1-8(4-6(11)12)3-5(10)7-13/h9,13H,1-4H2,(H,7,10)(H,11,12)

InChI Key

VAXPNCPKNFMKCI-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CC(=O)NO)CC(=O)O

Origin of Product

United States

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